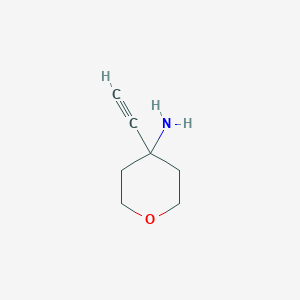![molecular formula C8H9N3 B15131300 3-Methylimidazo[1,5-a]pyridin-7-amine](/img/structure/B15131300.png)
3-Methylimidazo[1,5-a]pyridin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylimidazo[1,5-a]pyridin-7-amine is a heterocyclic aromatic compound that belongs to the imidazopyridine family This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylimidazo[1,5-a]pyridin-7-amine typically involves cyclocondensation reactions. One common method is the cyclocondensation of 2-aminopyridine with α,β-unsaturated carbonyl compounds under acidic conditions. This reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired imidazopyridine product .
Industrial Production Methods
Industrial production of this compound often employs multicomponent reactions (MCRs) due to their efficiency and high yield. These reactions involve the simultaneous combination of three or more reactants to form the desired product in a single step. Microwave-assisted synthesis is also utilized to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
3-Methylimidazo[1,5-a]pyridin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace hydrogen atoms on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include various substituted imidazopyridines, which can be further functionalized for specific applications .
Scientific Research Applications
3-Methylimidazo[1,5-a]pyridin-7-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential as an antituberculosis agent and other therapeutic applications.
Industry: Utilized in the development of materials with specific optical and electronic properties
Mechanism of Action
The mechanism of action of 3-Methylimidazo[1,5-a]pyridin-7-amine involves its interaction with specific molecular targets For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate accessThe exact pathways and molecular targets depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Another member of the imidazopyridine family with similar structural features but different reactivity and applications.
Imidazo[1,5-a]pyrimidine: Shares the imidazo core but has a pyrimidine ring instead of a pyridine ring, leading to different chemical properties and uses
Uniqueness
3-Methylimidazo[1,5-a]pyridin-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential in various scientific fields make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C8H9N3 |
|---|---|
Molecular Weight |
147.18 g/mol |
IUPAC Name |
3-methylimidazo[1,5-a]pyridin-7-amine |
InChI |
InChI=1S/C8H9N3/c1-6-10-5-8-4-7(9)2-3-11(6)8/h2-5H,9H2,1H3 |
InChI Key |
DVJMYIRZPKZBSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C2N1C=CC(=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,7-Diazaspiro[2.5]octan-6-one hydrochloride](/img/structure/B15131233.png)







![(2S)-6-(hydrazinylmethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;hydrochloride](/img/structure/B15131286.png)




